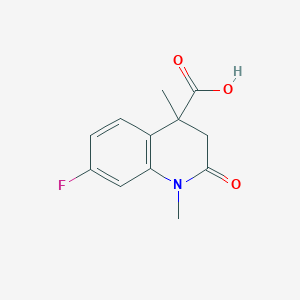
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound with a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of both piperidine and pyridine rings, making it a versatile molecule in organic synthesis, medicinal chemistry, and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps. One efficient method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained . This method is operationally simple and uses readily available and inexpensive starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(2-Methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(2-Methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde has a range of applications in scientific research:
作用机制
The exact mechanism of action of 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is presumed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.
相似化合物的比较
Similar Compounds
Piperidine derivatives: These include compounds like piperine, which is known for its antioxidant and anticancer properties.
Pyridine derivatives: Compounds such as 2-methylpyridine, which is used in various chemical syntheses.
Uniqueness
2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of piperidine and pyridine rings in its structure, offering a versatile scaffold for the development of new compounds with potential biological activities .
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-(2-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-11(5-4-7-13-10)12-6-2-3-8-14(12)9-15/h4-5,7,9,12H,2-3,6,8H2,1H3 |
InChI 键 |
REOQUFMRNISUMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)C2CCCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



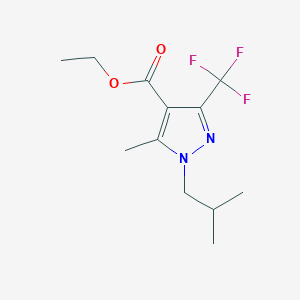
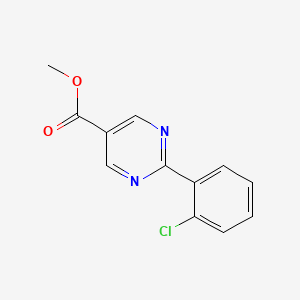
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

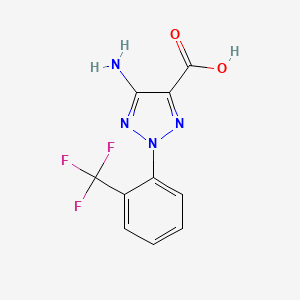


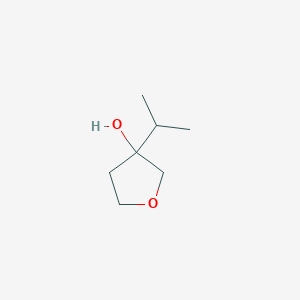



![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)
